molecular formula C24H20F2N2 B10909951 3,5-bis(4-fluorophenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole

3,5-bis(4-fluorophenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole

Cat. No.: B10909951
M. Wt: 374.4 g/mol
InChI Key: DRGMDHDUSOYERQ-UHFFFAOYSA-N
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Description

3,5-bis(4-fluorophenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-fluorophenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-fluorophenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole-4-carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

3,5-bis(4-fluorophenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-bis(4-fluorophenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the presence of fluorophenyl groups may enhance its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(trifluoromethyl)phenyl derivatives
  • 4-methyl-1-benzylpyrazole derivatives
  • Fluorophenyl-substituted pyrazoles

Uniqueness

3,5-bis(4-fluorophenyl)-4-methyl-1-(3-methylbenzyl)-1H-pyrazole is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and methylbenzyl groups enhances its stability, lipophilicity, and potential bioactivity compared to other similar compounds.

Properties

Molecular Formula

C24H20F2N2

Molecular Weight

374.4 g/mol

IUPAC Name

3,5-bis(4-fluorophenyl)-4-methyl-1-[(3-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C24H20F2N2/c1-16-4-3-5-18(14-16)15-28-24(20-8-12-22(26)13-9-20)17(2)23(27-28)19-6-10-21(25)11-7-19/h3-14H,15H2,1-2H3

InChI Key

DRGMDHDUSOYERQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)C)C4=CC=C(C=C4)F

Origin of Product

United States

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